molecular formula C17H21N3O5S B3239267 1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester CAS No. 1420840-98-7

1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester

Cat. No.: B3239267
CAS No.: 1420840-98-7
M. Wt: 379.4 g/mol
InChI Key: JLMGYHXOSHNPNY-UHFFFAOYSA-N
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Description

1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester is a complex organic compound featuring a pyrrolidine ring, a benzoxazole moiety, and a nitro group

Preparation Methods

The synthesis of 1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoxazole Moiety: This step involves the formation of the benzoxazole ring, which can be synthesized through condensation reactions of o-aminophenols with carboxylic acids or their derivatives.

    Attachment of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Thioether Formation: The thioether linkage is formed by reacting the benzoxazole derivative with a thiol compound under suitable conditions.

Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole moiety.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound’s effects on various biological pathways are investigated to understand its potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The benzoxazole moiety may bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and benzoxazole-containing molecules. For example:

    1-Pyrrolidinecarboxylic acid, 5-([1,1’-biphenyl]-4-ylmethyl)-3-methyl-2-oxo-, 1,1-dimethylethyl ester: This compound shares the pyrrolidine core but differs in its substituents, leading to different biological activities.

    1-Pyrrolidinecarboxylic acid, 2-[(4-aminophenyl)methyl]-5-[®-hydroxyphenylmethyl]-, 1,1-dimethylethyl ester: This compound has a similar ester linkage but different functional groups, affecting its reactivity and applications.

The uniqueness of 1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester lies in its combination of a nitro group, benzoxazole moiety, and pyrrolidine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-[(5-nitro-1,3-benzoxazol-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-17(2,3)25-16(21)19-7-6-11(9-19)10-26-15-18-13-8-12(20(22)23)4-5-14(13)24-15/h4-5,8,11H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMGYHXOSHNPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116845
Record name 1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420840-98-7
Record name 1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420840-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Pyrrolidinecarboxylic acid, 3-[[(5-nitro-2-benzoxazolyl)thio]methyl]-, 1,1-dimethylethyl ester

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